molecular formula C11H8N4O2 B4550587 3-Phenylxanthine

3-Phenylxanthine

Cat. No.: B4550587
M. Wt: 228.21 g/mol
InChI Key: OAKFYBUWKSXSTD-UHFFFAOYSA-N
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Description

3-Phenylxanthine is a xanthine derivative, a class of compounds known for their diverse biological activities. Xanthines are naturally occurring alkaloids found in various plants, including coffee and tea. This compound is structurally characterized by a xanthine core with a phenyl group attached at the third position. This compound has garnered interest due to its potential pharmacological properties, particularly as an adenosine receptor antagonist.

Mechanism of Action

Target of Action

Similar compounds like caffeine, a nonselective phosphodiesterase inhibitor , have been known to interact with various enzymes and receptors in the body, affecting multiple physiological processes.

Pharmacokinetics

The compound has a melting point greater than 300°c , suggesting it may have relatively low solubility in biological fluids, which could impact its bioavailability.

Result of Action

Related compounds are known to have various effects, such as stimulating the central nervous system, promoting heart function, and inducing diuresis .

Biochemical Analysis

Biochemical Properties

3-phenyl-3,7-dihydro-1H-purine-2,6-dione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including xanthine oxidase and phosphodiesterases. The interaction with xanthine oxidase involves the inhibition of the enzyme, which leads to a decrease in the production of uric acid. This inhibition is significant in the treatment of conditions like gout. Additionally, 3-phenyl-3,7-dihydro-1H-purine-2,6-dione interacts with phosphodiesterases, leading to an increase in cyclic adenosine monophosphate levels, which has various downstream effects on cellular signaling pathways .

Cellular Effects

The effects of 3-phenyl-3,7-dihydro-1H-purine-2,6-dione on cells are diverse and impactful. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the increase in cyclic adenosine monophosphate levels due to phosphodiesterase inhibition can enhance the signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Moreover, 3-phenyl-3,7-dihydro-1H-purine-2,6-dione has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the immune response .

Molecular Mechanism

At the molecular level, 3-phenyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects through specific binding interactions with biomolecules. The inhibition of xanthine oxidase occurs through the binding of the compound to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. Similarly, the inhibition of phosphodiesterases involves the binding of 3-phenyl-3,7-dihydro-1H-purine-2,6-dione to the enzyme, leading to an accumulation of cyclic adenosine monophosphate. These interactions result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-phenyl-3,7-dihydro-1H-purine-2,6-dione have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, affecting its efficacy. Long-term studies have shown that 3-phenyl-3,7-dihydro-1H-purine-2,6-dione can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. The degradation of the compound over time can lead to a decrease in its potency .

Dosage Effects in Animal Models

The effects of 3-phenyl-3,7-dihydro-1H-purine-2,6-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits xanthine oxidase and phosphodiesterases, leading to beneficial effects such as reduced uric acid levels and enhanced cyclic adenosine monophosphate signaling. At higher doses, toxic or adverse effects can occur, including gastrointestinal disturbances and liver toxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-phenyl-3,7-dihydro-1H-purine-2,6-dione is involved in several metabolic pathways, primarily those related to purine metabolism. The compound interacts with enzymes such as xanthine oxidase and phosphodiesterases, influencing the levels of metabolites like uric acid and cyclic adenosine monophosphate. These interactions can affect metabolic flux and the overall balance of purine metabolites in the body .

Transport and Distribution

Within cells and tissues, 3-phenyl-3,7-dihydro-1H-purine-2,6-dione is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. These interactions can influence the localization and concentration of 3-phenyl-3,7-dihydro-1H-purine-2,6-dione, affecting its overall activity and efficacy .

Subcellular Localization

The subcellular localization of 3-phenyl-3,7-dihydro-1H-purine-2,6-dione is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, the localization of 3-phenyl-3,7-dihydro-1H-purine-2,6-dione to the mitochondria can enhance its effects on cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylxanthine typically involves the alkylation of xanthine derivatives. One common method is the reaction of xanthine with phenyl halides in the presence of a base such as potassium carbonate. For example, 3-Phenyl-7-propylxanthine can be prepared by treating this compound with n-propyl bromide in the presence of potassium carbonate . Another method involves the benzylation of this compound followed by further alkylation and deprotection steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-Phenylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Reagents such as alkyl halides (e.g., n-propyl bromide) in the presence of bases like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various alkylated and acylated derivatives of this compound, as well as condensed purine derivatives .

Scientific Research Applications

3-Phenylxanthine and its derivatives have been extensively studied for their potential therapeutic applications. Some key areas of research include:

Properties

IUPAC Name

3-phenyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c16-10-8-9(13-6-12-8)15(11(17)14-10)7-4-2-1-3-5-7/h1-6H,(H,12,13)(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKFYBUWKSXSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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